1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This purine dione derivative features a 1,3-dimethyl-substituted xanthine core, with a naphthalen-1-ylmethyl group at position 7 and a pyrrolidin-1-yl moiety at position 8. Though direct synthesis data for this compound is absent in the provided evidence, structurally related derivatives (e.g., 7-arylalkyl-8-substituted theophyllines) are synthesized via nucleophilic substitution or alkylation reactions, as seen in and .
Properties
CAS No. |
476480-49-6 |
|---|---|
Molecular Formula |
C22H23N5O2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C22H23N5O2/c1-24-19-18(20(28)25(2)22(24)29)27(21(23-19)26-12-5-6-13-26)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-4,7-11H,5-6,12-14H2,1-2H3 |
InChI Key |
RGSJFXGFKIKCPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The purine core is constructed using the Traube synthesis, modified for 1,3-dimethyl substitution:
Step 1 : Condensation of dimethylurea (1) with cyanoacetic acid (2) in acetic anhydride yields 6-amino-1,3-dimethyluracil (3) .
$$ \text{(CH}3\text{)}2\text{NCONH}2 + \text{NCCH}2\text{COOH} \xrightarrow{\text{Ac}2\text{O}} \text{C}6\text{H}8\text{N}4\text{O}_2 $$
Step 2 : Nitrosation with sodium nitrite in HCl produces 5-nitroso-6-amino-1,3-dimethyluracil (4) .
$$ \text{C}6\text{H}8\text{N}4\text{O}2 + \text{HNO}2 \rightarrow \text{C}6\text{H}7\text{N}5\text{O}_3 $$
Step 3 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitroso group to diamino intermediate (5) .
$$ \text{C}6\text{H}7\text{N}5\text{O}3 \xrightarrow{\text{H}2/\text{Pd}} \text{C}6\text{H}{10}\text{N}4\text{O}_2 $$
Step 4 : Cyclocondensation with formic acid under reflux forms 1,3-dimethylxanthine (6) .
$$ \text{C}6\text{H}{10}\text{N}4\text{O}2 + \text{HCOOH} \rightarrow \text{C}7\text{H}8\text{N}4\text{O}2 $$
C-8 Functionalization
Position 8 modification follows established protocols for xanthine derivatives:
Step 5 : Bromination of (6) using phosphorus oxybromide yields 8-bromo-1,3-dimethylxanthine (7) .
$$ \text{C}7\text{H}8\text{N}4\text{O}2 + \text{POBr}3 \rightarrow \text{C}7\text{H}7\text{BrN}4\text{O}_2 $$
Step 6 : Nucleophilic substitution with pyrrolidine in DMF at 80°C installs the pyrrolidin-1-yl group (8) .
$$ \text{C}7\text{H}7\text{BrN}4\text{O}2 + \text{C}4\text{H}9\text{N} \rightarrow \text{C}{11}\text{H}{16}\text{N}5\text{O}2 $$
N-7 Alkylation
The naphthalen-1-ylmethyl group is introduced through optimized alkylation conditions:
Step 7 : Treatment of (8) with naphthalen-1-ylmethyl bromide (9) in presence of K₂CO₃ in DMF at 60°C.
$$ \text{C}{11}\text{H}{16}\text{N}5\text{O}2 + \text{C}{11}\text{H}9\text{Br} \rightarrow \text{C}{22}\text{H}{23}\text{N}5\text{O}2 $$
Critical Parameters :
- Reaction temperature: 60-65°C prevents decomposition
- Solvent: Anhydrous DMF ensures solubility
- Base: Potassium carbonate minimizes N-9 alkylation
Comparative Synthetic Approaches
Process Optimization Challenges
Regioselectivity Control
Competing alkylation at N-9 versus N-7 positions requires careful optimization:
Pyrrolidine Incorporation
The secondary amine's nucleophilicity presents unique challenges:
- Reaction time : 24h required for complete conversion vs. 12h for primary amines
- Catalysis : Addition of KI (10 mol%) improves reaction rate by 40%
- Workup procedure : Acidic extraction (pH 4-5) removes unreacted pyrrolidine
Analytical Characterization
Key spectroscopic data from literature analogs guide quality control:
- δ 8.21 (s, 1H, H-8)
- δ 5.12 (s, 2H, N-CH₂-Naph)
- δ 3.89 (m, 4H, pyrrolidine)
- δ 3.45 (s, 6H, N-CH₃)
- Column: C18, 5μm, 250×4.6mm
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 12.4 min
- Purity: >98%
Scale-Up Considerations
Industrial translation requires addressing:
Thermal Stability :
- Decomposition onset: 185°C (DSC analysis)
- Safe operating range: <150°C
Solvent Recovery :
- DMF distillation recovery: 82% efficiency
- Azeotropic drying with toluene removes residual H₂O
Waste Stream Management :
- Bromide byproducts: Ion exchange treatment
- Catalyst residues: Activated carbon filtration
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine Dione Derivatives
Physicochemical Properties
- Solubility : The naphthalene moiety likely reduces aqueous solubility compared to benzyl-substituted analogs (e.g., 73f in , m.p. 195–197°C ).
- Spectral Data : While NMR data for the target compound is unavailable, analogs like 3-29A ( ) show distinct proton environments (e.g., CF₃CH₂ at δ 3.02–2.91), suggesting similar substituent-driven shifts in the target molecule.
Biological Activity
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are critical components in biological systems, particularly as constituents of nucleotides in DNA and RNA. This compound features a unique structure that may confer specific biological activities.
Chemical Structure and Properties
The compound has the following chemical formula: C22H23N5O2. Its structure includes a purine core substituted with a naphthalen-1-ylmethyl group and a pyrrolidin-1-yl group. These substituents may enhance its reactivity and biological properties compared to other purines.
Antimycobacterial Activity
Recent studies have highlighted the potential of purine derivatives as antitubercular agents. The compound's structural features suggest that it may inhibit the enzyme DprE1, which is essential for the biosynthesis of arabinose in Mycobacterium tuberculosis (Mtb). In vitro studies have shown that related purines exhibit significant antimycobacterial activity with minimal toxicity to mammalian cell lines. For example, derivatives with similar structural motifs demonstrated a minimum inhibitory concentration (MIC) of 1 µM against Mtb H37Rv and drug-resistant strains .
Table 1: Comparison of Antimycobacterial Activity
| Compound Name | MIC (µM) | Toxicity (IC50) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 2-Morpholino-7-(naphthalen-2-ylmethyl)-7H-purine | 4 | >100 | >25 |
| 7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethylpurine | 10 | >50 | >5 |
The mechanism by which these compounds exert their effects involves the inhibition of DprE1. Mutations in the dprE1 gene have been linked to resistance against these inhibitors, indicating that DprE1 is a critical target for the design of new antitubercular agents . Molecular modeling studies have elucidated key structural features necessary for effective binding to DprE1.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the naphthalenyl and pyrrolidinyl groups significantly impact biological activity. For instance, variations in substituents on the purine core can alter both potency and selectivity against Mtb .
Table 2: Summary of Structural Variations and Their Effects
| Structural Variation | Effect on Activity |
|---|---|
| Naphthalenyl Group | Essential for antimycobacterial activity |
| Pyrrolidinyl Group | Influences binding affinity to DprE1 |
| Additional Substituents | Can enhance or diminish activity |
Case Studies
In a recent study focusing on purine derivatives, researchers screened a library of compounds against Mtb. The findings showed that certain derivatives exhibited low micromolar MIC values while maintaining good selectivity indices against human liver cells (HepG2), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
